molecular formula C8H5Br2F3 B1372134 4-Bromo-3-(trifluoromethyl)benzyl bromide CAS No. 1159512-68-1

4-Bromo-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1372134
CAS No.: 1159512-68-1
M. Wt: 317.93 g/mol
InChI Key: UHHXITPNGSCOBA-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5Br2F3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a bromine atom at the fourth position and a trifluoromethyl group at the third position. This compound is known for its reactivity and is used in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common method involves the bromination of 3-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and safety of the production process .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides[][3].

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions[][3].

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile[][3].

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions[][3].

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed[][3].

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones[][3].

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly susceptible to nucleophilic attack, making it a versatile intermediate in various chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)benzyl bromide
  • 4-Bromo-3-(difluoromethyl)benzyl bromide
  • 4-Bromo-3-(trifluoromethyl)phenyl bromide

Uniqueness: 4-Bromo-3-(trifluoromethyl)benzyl bromide is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which are desirable traits in drug development .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHXITPNGSCOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229655
Record name 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159512-68-1
Record name 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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